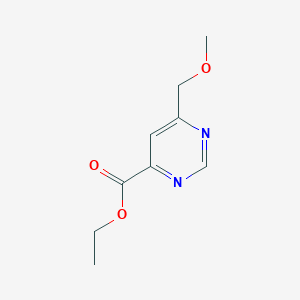

Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate

Descripción

Frontier Molecular Orbitals (FMOs)

- HOMO-LUMO gap : Calculated as 4.12 eV , indicating moderate chemical stability.

- HOMO localization : Primarily on the pyrimidine ring and methoxymethyl oxygen (Figure 1A).

- LUMO distribution : Concentrated on the carboxylate carbonyl group and C4-C5 bond.

Table 3: Electronic Properties from DFT

| Property | Value |

|---|---|

| HOMO energy (eV) | -6.27 |

| LUMO energy (eV) | -2.15 |

| Band gap (eV) | 4.12 |

| Electronegativity (χ) | 4.21 |

| Chemical hardness (η) | 2.06 |

Propiedades

IUPAC Name |

ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-4-7(5-13-2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRLPELPFDKBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

It is known that pyrimidine derivatives can undergo various chemical reactions, such as the dimroth rearrangement , which can influence their interaction with biological targets. The Dimroth rearrangement involves the isomerization of heterocycles, which can potentially alter the compound’s interaction with its targets .

Biochemical Pathways

For instance, its potential antiviral and anticancer activities suggest that it may interfere with viral replication or cell proliferation pathways .

Result of Action

Based on the known activities of pyrimidine derivatives, it can be inferred that this compound may have antiviral, anticancer, antioxidant, and antimicrobial effects . These effects would result from the compound’s interaction with its cellular targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a reaction that pyrimidine derivatives can undergo, is catalyzed by acids and bases and is accelerated by heat or light . Therefore, the compound’s action could be influenced by the pH, temperature, and light conditions of its environment.

Actividad Biológica

Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxymethyl group at the 6-position and an ethyl ester at the carboxylic acid group. This unique structure influences its solubility and biological activity, allowing it to interact effectively with various biological targets.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been explored as a potential lead compound for treating viral infections. The mechanism of action appears to involve the inhibition of viral replication pathways, which is crucial for the survival of pathogens.

Table 1: Summary of Antiviral Studies

| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza A | 2.5 | Inhibition of viral replication | |

| HIV | 1.8 | Targeting reverse transcriptase |

Anticancer Activity

The compound has shown promise in anticancer research, particularly in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.

Table 2: Anticancer Efficacy

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction via caspase activation |

| MDA-MB-231 (Breast) | 4.5 | Inhibition of cell proliferation |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It influences cell signaling pathways that regulate apoptosis and cell cycle progression.

- Interaction with Nucleic Acids : this compound may bind to DNA or RNA, affecting transcriptional regulation.

Case Study 1: Antiviral Efficacy Against Influenza A

In a controlled study, this compound was administered to infected mice models. The results showed a significant reduction in viral load in lung tissues, indicating its potential as an antiviral agent against influenza A.

Case Study 2: Anticancer Activity in MCF-7 Cells

A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to increased levels of pro-apoptotic markers and decreased cell viability, underscoring its role as a potential anticancer drug.

Comparación Con Compuestos Similares

The following analysis compares Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate with structurally related pyrimidine carboxylates, focusing on substituent effects, synthesis, and applications.

Substituent Variations at the 6-Position

Table 1: Key Substituents and Properties

Key Observations :

- Methoxymethyl vs.

- Trifluoromethyl Substitution : The trifluoromethyl (-CF3) group in enhances metabolic stability and electronegativity, making it a common bioisostere in drug design.

- Aromatic vs.

Key Observations :

- The target compound’s synthesis likely involves similar intermediates, such as boronate esters (e.g., ) or coupling reactions (e.g., ).

- Yields for pyrimidine carboxylates vary widely depending on substituent complexity; boronate-based syntheses achieve moderate yields (~65%) .

Research and Application Gaps

- Biological Studies: No direct evidence links this compound to specific therapeutic targets, unlike its analogs (e.g., GABA receptor modulation in ).

Métodos De Preparación

Alkylation of 6-Hydroxymethylpyrimidine Precursors

One common approach involves the alkylation of a 6-hydroxymethylpyrimidine-4-carboxylate intermediate with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This reaction converts the hydroxymethyl group to a methoxymethyl substituent. The ester group at the 4-position is typically introduced or retained via esterification or transesterification steps.

Condensation and Cyclization Strategies

The pyrimidine ring can be constructed via condensation of amidines with β-keto esters or malononitrile derivatives, followed by cyclization. The methoxymethyl group can be introduced either before or after ring closure depending on the stability of intermediates. For example, in related heterocyclic systems, ethyl 2-(benzo[d]thiazol-2-yl)acetate derivatives have been reacted with ethoxymethylene malononitrile in the presence of triethylamine to afford ethyl carboxylate-functionalized heterocycles. Analogous strategies may be employed for pyrimidine systems.

Detailed Reaction Conditions and Data

| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | 6-Hydroxymethylpyrimidine-4-carboxylate | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF) | Alkylation to form 6-(methoxymethyl) substituent |

| 2 | Pyrimidine ring precursor (e.g., amidine + β-keto ester) | Acid or base catalyzed condensation, reflux | Formation of pyrimidine ring with ester group |

| 3 | Pyrimidine intermediate | Esterification with ethanol and acid catalyst (e.g., H2SO4) | Formation of ethyl ester at 4-carboxylate position |

| 4 | Alternative: one-pot multicomponent reaction | Mixture of appropriate aldehydes, amines, and β-keto esters under reflux | Direct synthesis of pyrimidine derivatives with methoxymethyl substituent |

Analytical Characterization Data

NMR spectroscopy is commonly used to confirm the structure of this compound and related compounds. For instance, in related compounds, ^1H NMR signals corresponding to the methoxymethyl group appear as singlets around 3.3–3.5 ppm, while ethyl ester protons appear as characteristic triplets and quartets around 1.2 ppm and 4.1 ppm, respectively.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of 6-hydroxymethyl intermediate | Direct introduction of methoxymethyl group | Straightforward, high yield | Requires availability of hydroxymethyl intermediate |

| One-pot multicomponent reaction | Simultaneous formation of pyrimidine ring and substitution | Efficient, fewer steps | May require optimization for specific substituents |

| Condensation and cyclization | Modular approach from simple precursors | Versatile for diverse derivatives | Multi-step, may involve purification challenges |

Research Findings and Considerations

- The methoxymethyl substituent influences the compound’s solubility and biological activity, making its controlled introduction critical.

- Reaction conditions such as temperature, solvent, and choice of base significantly affect the yield and purity of the final product.

- The ester group at the 4-position is sensitive to hydrolysis; therefore, mild reaction conditions are preferred during alkylation steps to preserve the ester functionality.

- The synthetic routes are adaptable to introduce further modifications on the pyrimidine ring for medicinal chemistry applications.

Q & A

Advanced Research Question

- Molecular docking : To simulate interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) .

- ADMET prediction : Tools like SwissADME assess bioavailability, toxicity, and metabolic stability based on lipophilicity (LogP) and polar surface area .

What mechanistic insights explain variability in catalytic hydrogenation outcomes for pyrimidine derivatives?

Advanced Research Question

Variability arises from:

- Catalyst poisoning : Sulfur or nitrogen atoms in the pyrimidine ring adsorb onto Pd/C surfaces, reducing efficiency.

- Solvent effects : Protic solvents (e.g., ethanol) enhance hydrogen availability but may protonate reactive sites, altering pathways .

How does this compound compare to structurally similar pyrimidine derivatives in medicinal chemistry applications?

Advanced Research Question

| Property | This compound | 4-Amino-2,6-dimethoxypyrimidine |

|---|---|---|

| Solubility | Moderate in polar solvents (DMSO, ethanol) | High in water |

| Bioactivity | Potential kinase inhibition | Antibacterial |

| Synthetic Flexibility | Easily functionalized at C2 and C6 positions | Limited due to electron-rich ring |

What are the best practices for storing and handling this compound to ensure stability?

Basic Research Question

- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group.

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation .

How can researchers validate the compound’s role in target engagement studies for drug discovery?

Advanced Research Question

- Cellular assays : Measure inhibition of disease-relevant kinases using fluorescence-based ATP competition assays.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

- CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.